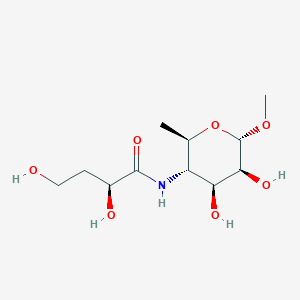
Me Ddgtman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me Ddgtman, also known as Methyl 2,3-dihydro-1H-inden-5-ylacetate, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. Me Ddgtman has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Wirkmechanismus
The mechanism of action of Me Ddgtman is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Me Ddgtman has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. Me Ddgtman may also modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Biochemische Und Physiologische Effekte
Me Ddgtman has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Me Ddgtman can induce the expression of antioxidant and detoxification genes, as well as modulate the activity of various enzymes and receptors. In vivo studies have shown that Me Ddgtman can have neuroprotective, anti-cancer, and cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
Me Ddgtman has several advantages for lab experiments, including its ease of synthesis and availability, as well as its potential therapeutic applications. However, there are also limitations to the use of Me Ddgtman in lab experiments. Me Ddgtman may have limited solubility in certain solvents, and its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Me Ddgtman. One area of research could focus on further elucidating the mechanism of action of Me Ddgtman, which may help to identify new therapeutic applications for the compound. Another area of research could focus on optimizing the synthesis method of Me Ddgtman to improve yield and purity. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of Me Ddgtman in vivo, which may help to inform dosing and administration strategies for potential therapeutic applications.
Synthesemethoden
Me Ddgtman can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 2,3-dihydro-1H-inden-5-ol with acetic anhydride to form 2,3-dihydro-1H-inden-5-ylacetate. This intermediate is then subjected to a series of reactions involving methyl iodide and sodium hydride to yield Me Ddgtman.
Wissenschaftliche Forschungsanwendungen
Me Ddgtman has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, Me Ddgtman has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, Me Ddgtman has been studied for its anti-cancer properties and may have potential as a chemotherapeutic agent. In cardiovascular diseases, Me Ddgtman has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and other cardiovascular disorders.
Eigenschaften
CAS-Nummer |
116786-66-4 |
|---|---|
Produktname |
Me Ddgtman |
Molekularformel |
C11H21NO7 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2S)-N-[(2R,3S,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]-2,4-dihydroxybutanamide |
InChI |
InChI=1S/C11H21NO7/c1-5-7(12-10(17)6(14)3-4-13)8(15)9(16)11(18-2)19-5/h5-9,11,13-16H,3-4H2,1-2H3,(H,12,17)/t5-,6+,7-,8+,9+,11+/m1/s1 |
InChI-Schlüssel |
ASFHRCHAPWVLRF-QBTZHLMHSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC)O)O)NC(=O)[C@H](CCO)O |
SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)O)NC(=O)C(CCO)O |
Synonyme |
Me ddgTMan methyl 4,6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-alpha-D-mannopyranoside methyl 4,6-dideoxy-4-(3-deoxyglycerotetronamido)mannopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



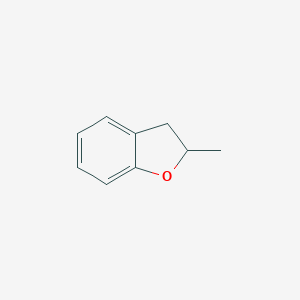
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
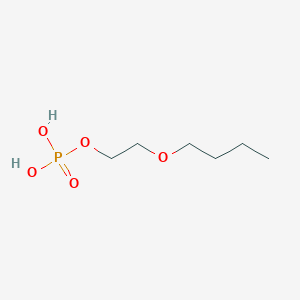
![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)
![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)


![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)


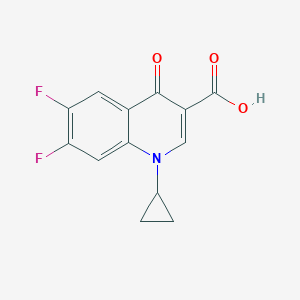
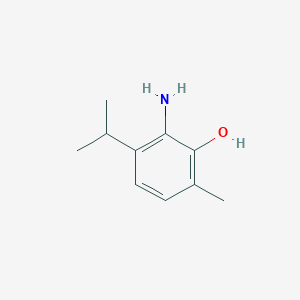
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
